NK-3 Receptor Affinity and Selectivity in Rat Portal Vein
In the rat portal vein (RPV) strip preparation, a tissue rich in NK-3 receptors, Spm-SP contracts the vessel with an EC₅₀ of 588 nM, representing a 1.9-fold greater potency than native Substance P (EC₅₀ = 1120 nM). The NK-1 selective agonist [Sar⁹,Met(O₂)¹¹]SP exhibited comparable potency (EC₅₀ similar to Spm-SP), and the rank order of potency was: senktide (NK-3) >> β-Ala⁸ NKA(4-10) > [Sar⁹,Met(O₂)¹¹]SP = Spm-SP > SP. Importantly, only the selective NK-3 receptor antagonist SR 142801 shifted the Spm-SP concentration-response curve to the right (pKB = 5.84), confirming NK-3-mediated activity, whereas NK-1 and NK-2 antagonists (GR-82334, MEN-10,376, WIN 51,708) were ineffective [1]. This represents a qualitative shift in receptor subtype recognition: Spm-SP was previously shown unable to recognize NK-1 or NK-2 receptors in other bioassays [2].
| Evidence Dimension | Contractile potency at neurokinin-3 receptors (RPV strip) |
|---|---|
| Target Compound Data | Spm-SP EC₅₀ = 588 nM; pKB (SR 142801 shift) = 5.84 |
| Comparator Or Baseline | Native Substance P EC₅₀ = 1120 nM; [Sar⁹,Met(O₂)¹¹]SP EC₅₀ ≈ 588 nM; senktide EC₅₀ << 588 nM |
| Quantified Difference | Spm-SP is ~1.9-fold more potent than native SP; equipotent to NK-1 selective agonist but acts via NK-3 receptors |
| Conditions | Rat portal vein strip (NK-3-rich preparation) in vitro; in presence and absence of thiorphan and selective NK antagonists |
Why This Matters
For researchers requiring selective NK-3 receptor activation with a peptide scaffold, Spm-SP offers a unique profile combining sub-micromolar potency with confirmed NK-3 pharmacology, unavailable from native SP or other γ-(glutamyl⁵)amine derivatives.
- [1] Filippelli A, Esposito C, Falciani M, Costa C, Cozzolino A, Rossi F, Porta R. Transglutaminase-synthesized spermine derivative of substance P recognizes rat portal vein neurokinin-3 receptors. Life Sci. 1997;60(6):403-11. doi: 10.1016/s0024-3205(96)00665-0. PMID: 9031687. View Source
- [2] Esposito C, Mancuso F, Calignano A, Di Pierro P, Pucci P, Porta R. Neurokinin receptors could be differentiated by their capacity to respond to the transglutaminase-synthesized γ-(glutamyl⁵)spermine derivative of substance P. J Neurochem. 1995 Jul;65(1):420-6. doi: 10.1046/j.1471-4159.1995.65010420.x. PMID: 7540666. View Source
